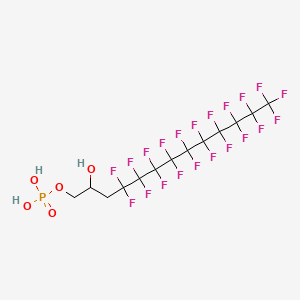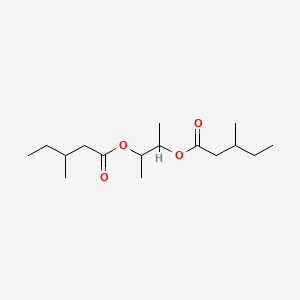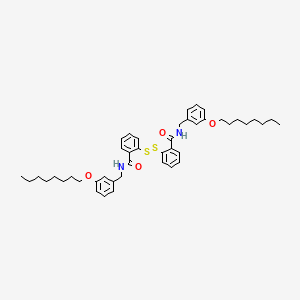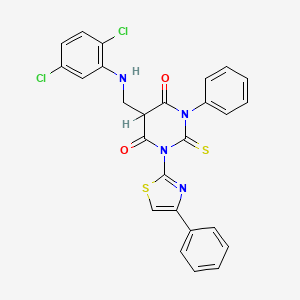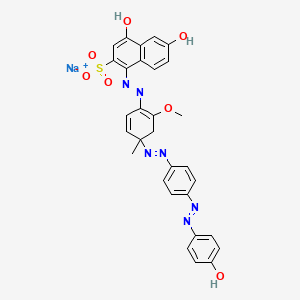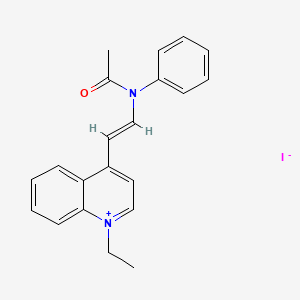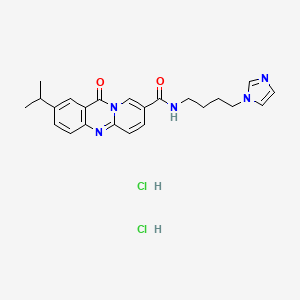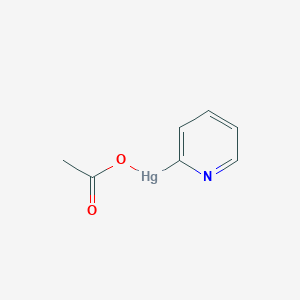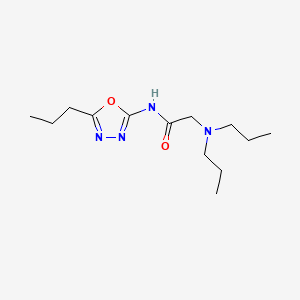
Platinum, (propanedioato(2-)-O,O')bis(triethylphosphine)-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- is a platinum-based organometallic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- typically involves the reaction of platinum precursors with propanedioato and triethylphosphine ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with propanedioato and triethylphosphine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) species, while substitution reactions can result in new platinum complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. Its unique coordination environment allows for efficient catalysis and selectivity in these reactions .
Biology and Medicine
In biology and medicine, Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- has been studied for its potential as an anticancer agent. Its ability to interact with DNA and other biomolecules makes it a promising candidate for cancer therapy .
Industry
In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes .
Mechanism of Action
The mechanism of action of Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with these biomolecules, leading to changes in their structure and function. This interaction is crucial for its anticancer activity, as it can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand environment.
Oxaliplatin: A platinum compound used in cancer therapy with a distinct mechanism of action.
Uniqueness
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- is unique due to its specific ligand environment, which provides distinct chemical and biological properties compared to other platinum compounds
Properties
CAS No. |
145956-57-6 |
|---|---|
Molecular Formula |
C15H32O4P2Pt |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
platinum(2+);propanedioate;triethylphosphane |
InChI |
InChI=1S/2C6H15P.C3H4O4.Pt/c2*1-4-7(5-2)6-3;4-2(5)1-3(6)7;/h2*4-6H2,1-3H3;1H2,(H,4,5)(H,6,7);/q;;;+2/p-2 |
InChI Key |
IDLDZVGPENZVIF-UHFFFAOYSA-L |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




